molecular formula C30H34F3N5O3 B11513005 1-(Adamantan-1-YL)-4-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine

1-(Adamantan-1-YL)-4-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine

Cat. No.: B11513005
M. Wt: 569.6 g/mol
InChI Key: XAHRKYGLZLPBKD-UHFFFAOYSA-N
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Description

  • The adamantane group is introduced via nucleophilic substitution reactions, where an adamantyl halide reacts with a nucleophile present on the pyrazolo[1,5-A]pyrimidine core.
  • Common reagents include adamantyl chloride or bromide, with solvents like dichloromethane or toluene.
  • Attachment of the Piperazine Ring:

    • The final step involves the coupling of the piperazine ring to the pyrazolo[1,5-A]pyrimidine core, often through amide bond formation.
    • Reagents such as carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) are used under mild to moderate temperatures.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green solvents, and recycling of reagents.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-YL)-4-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Pyrazolo[1,5-A]pyrimidine Core:

      • Starting with a suitable pyrazole derivative, the core structure is formed through cyclization reactions involving appropriate aldehydes or ketones.
      • Reaction conditions often include the use of strong acids or bases as catalysts, with temperatures ranging from room temperature to reflux conditions.

    Chemical Reactions Analysis

    Types of Reactions: 1-(Adamantan-1-YL)-4-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

      Reduction: Reduction reactions using hydrogenation catalysts (e.g., palladium on carbon) can reduce double bonds or nitro groups if present.

      Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles (e.g., amines, thiols).

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

      Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

      Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), often in polar solvents like acetonitrile or DMF.

    Major Products:

      Oxidation: Ketones, carboxylic acids.

      Reduction: Alcohols, amines.

      Substitution: Halogenated derivatives, substituted aromatic compounds.

    Scientific Research Applications

    1-(Adamantan-1-YL)-4-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine has diverse applications in scientific research:

      Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

      Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antiviral, and anticancer properties.

      Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors involved in diseases.

      Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Mechanism of Action

    The mechanism of action of 1-(Adamantan-1-YL)-4-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. The presence of the trifluoromethyl group and dimethoxyphenyl ring can enhance binding affinity and specificity, leading to potent biological effects. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

    Comparison with Similar Compounds

      Amantadine: An antiviral and antiparkinsonian drug.

      Pyrazolo[1,5-A]pyrimidine Derivatives: Various kinase inhibitors used in cancer therapy.

      Trifluoromethyl-Substituted Aromatics: Common in pharmaceuticals for improved drug-like properties.

    Properties

    Molecular Formula

    C30H34F3N5O3

    Molecular Weight

    569.6 g/mol

    IUPAC Name

    [4-(1-adamantyl)piperazin-1-yl]-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

    InChI

    InChI=1S/C30H34F3N5O3/c1-40-24-4-3-21(12-25(24)41-2)22-13-26(30(31,32)33)38-27(34-22)14-23(35-38)28(39)36-5-7-37(8-6-36)29-15-18-9-19(16-29)11-20(10-18)17-29/h3-4,12-14,18-20H,5-11,15-17H2,1-2H3

    InChI Key

    XAHRKYGLZLPBKD-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4CCN(CC4)C56CC7CC(C5)CC(C7)C6)OC

    Origin of Product

    United States

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